molecular formula C6H13IO B3145370 1-(2-Iodoethoxy)-butane CAS No. 57236-32-5

1-(2-Iodoethoxy)-butane

Cat. No.: B3145370
CAS No.: 57236-32-5
M. Wt: 228.07 g/mol
InChI Key: QHVKNGCASMQYGJ-UHFFFAOYSA-N
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Description

1-(2-Iodoethoxy)-butane is a halogenated ether with the molecular formula C₆H₁₃IO and a molecular weight of 228.09 g/mol. Structurally, it consists of a butane chain linked to an ethoxy group substituted with an iodine atom at the β-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the high leaving-group ability of the iodine atom . For example, it has been employed in the synthesis of quaternary ammonium salts via reactions with tertiary amines, yielding products such as N,N,N-triethyl-2-(4-(phenylethynyl)phenoxy)ethan-1-aminium iodide (37% yield) . The iodine atom’s polarizability and weak C-I bond enhance its reactivity compared to non-halogenated or lighter halogen-substituted analogs.

Properties

IUPAC Name

1-(2-iodoethoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13IO/c1-2-3-5-8-6-4-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVKNGCASMQYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-(2-Iodoethoxy)-butane can be synthesized through several methods. One common synthetic route involves the reaction of 1-butanol with iodine and a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with iodine to form the desired product. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as acetone or ethanol .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Iodoethoxy)-butane undergoes various types of chemical reactions, including:

  • **

Biological Activity

1-(2-Iodoethoxy)-butane, with the chemical formula C6H13IO, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of this compound, backed by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by an ether functional group and an iodine substituent, which contribute to its unique reactivity and biological interactions. The presence of iodine can enhance the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The ether oxygen can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function.
  • Iodine Substitution : The iodine atom may participate in nucleophilic substitution reactions, affecting metabolic pathways.
  • Enzymatic Interaction : The compound may modulate enzyme activities through competitive inhibition or allosteric modulation.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Emerging evidence points towards its neuroprotective properties, which could be relevant in treating neurodegenerative diseases.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Properties
1-(2-Bromoethoxy)-butaneBromine instead of iodineDifferent reactivity profile due to bromine
1-(2-Chloroethoxy)-butaneChlorine instead of iodineLower lipophilicity compared to iodine variant
Ethyl butyl etherLacks halogen substitutionMore hydrophilic, less reactive

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

  • Synthesis Methods : The compound can be synthesized through a variety of methods including nucleophilic substitution reactions involving iodoalkanes. These methods yield high purity and efficiency suitable for pharmaceutical applications.
  • Biological Evaluations : In vitro studies have demonstrated its ability to inhibit specific bacterial strains such as E. coli and Staphylococcus aureus, supporting its potential use in antimicrobial therapies. Additionally, neuroprotective assays indicate that it may reduce neuronal cell death under oxidative stress conditions.
  • Pharmacological Potential : The compound's ability to bind to various receptors suggests it could play a role in drug development for conditions such as depression or anxiety disorders due to its interaction with neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature
1-(2-Iodoethoxy)-butane C₆H₁₃IO 228.09 Iodo-substituted ethoxy group
1-(2-Chloroethoxy)butane C₆H₁₃ClO 136.62 Chloro-substituted ethoxy group
1-(2-Methoxyethoxy)butane C₇H₁₆O 116.20 Methoxyethoxy group
1-(2-Propoxyethoxy)butane C₉H₂₀O₂ 160.26 Propoxyethoxy group

Reactivity Differences

  • Halogenated Ethers :
    • This compound : The C-I bond’s low bond dissociation energy (~234 kJ/mol) facilitates nucleophilic substitutions (e.g., SN2 reactions), making it highly reactive .
    • 1-(2-Chloroethoxy)butane : The stronger C-Cl bond (~339 kJ/mol) reduces reactivity compared to the iodo analog, often requiring harsher conditions (e.g., elevated temperatures or catalysts) for substitutions .
  • Non-Halogenated Ethers: 1-(2-Methoxyethoxy)butane: Lacks a leaving group; inert under standard conditions, making it suitable as a solvent or flavoring agent .

Physical Properties

  • Molecular Weight : The iodo compound’s higher molecular weight (228.09 g/mol) contributes to lower volatility compared to the chloro (136.62 g/mol) and methoxy (116.20 g/mol) analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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